![molecular formula C18H19ClN2O2 B5713099 N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, also known as Boc-4-Cl-BBA, is a small molecule that has gained significant attention in scientific research for its potential applications in drug discovery and development. This compound belongs to the family of benzamides and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves its ability to bind to specific enzymes and proteins and inhibit their activity. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide can alter the expression of genes involved in disease progression, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease. These effects are thought to be due to the compound's ability to modulate specific enzymes and proteins involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their function and role in disease progression. However, one limitation is that the compound may have off-target effects, leading to potential complications in experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide. One potential area of study is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another area of study is the identification of additional enzymes and proteins that are targeted by N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, leading to a better understanding of its mode of action. Finally, research could focus on the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves several steps, starting from the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a base to form N-(4-chlorobenzoyl)-2-aminobenzonitrile. The final step involves the reaction of N-(4-chlorobenzoyl)-2-aminobenzonitrile with tert-butyl isocyanide in the presence of a catalyst to form N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of several enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[(4-chlorobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)14-6-4-5-7-15(14)20-16(22)12-8-10-13(19)11-9-12/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNOTRVKVOGVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[(4-chlorophenyl)carbonyl]amino}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.